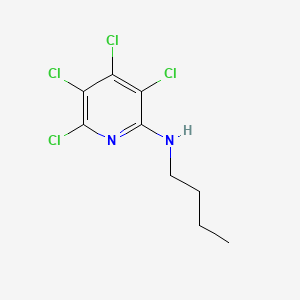
2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- is a chlorinated heterocyclic compound with the molecular formula C9H10Cl4N2 and a molecular weight of 288. This compound is part of the pyridine family, which is known for its significant role in organic chemistry, biochemistry, and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- typically involves the chlorination of pyridine derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where pyridine derivatives are treated with chlorinating agents in the presence of catalysts to enhance the reaction efficiency and yield. The process is optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, N-oxides, and dechlorinated derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- involves its interaction with various molecular targets. The electron-deficient nature of the chlorinated pyridine ring makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Pentachloropyridine
- Tetrachloropyridine
- Trichloropyridine
Uniqueness
2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- is unique due to its specific substitution pattern and the presence of the N-butyl group, which imparts distinct chemical and biological properties compared to other chlorinated pyridines. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- is a compound of significant interest due to its biological activity. This article provides a detailed overview of its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10Cl4N2
- Molecular Weight : 292.01 g/mol
- IUPAC Name : N-butyl-3,4,5,6-tetrachloropyridin-2-amine
The biological activity of 2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : It exhibits antimicrobial properties against a range of pathogens, making it a candidate for further investigation in therapeutic applications.
- Cellular Interaction : The compound interacts with cellular membranes and may disrupt cellular processes through oxidative stress mechanisms.
Antimicrobial Effects
Research indicates that 2-Pyridinamine, N-butyl-3,4,5,6-tetrachloro- demonstrates significant antimicrobial activity. The following table summarizes some key findings:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Study on Antifungal Activity
A recent study investigated the antifungal properties of 2-Pyridinamine against various fungal strains. The results demonstrated that the compound effectively inhibited the growth of Candida species at concentrations lower than those required for traditional antifungal agents.
- Methodology : The study employed broth microdilution techniques to determine the MIC values.
- Results : The compound exhibited a broad spectrum of activity against both yeast and filamentous fungi.
Toxicological Assessment
A toxicological assessment was conducted to evaluate the safety profile of 2-Pyridinamine. Key findings include:
- Acute Toxicity : The compound showed moderate acute toxicity in animal models.
- Chronic Exposure : Long-term exposure studies indicated potential carcinogenic effects at high doses.
Research Findings
Recent research has focused on the synthesis and biological evaluation of derivatives of 2-Pyridinamine. These studies aim to enhance its efficacy and reduce toxicity:
- Synthesis of Derivatives : Modifications to the butyl group and chlorinated positions have been explored to improve biological activity.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential and safety of these derivatives.
Properties
Molecular Formula |
C9H10Cl4N2 |
|---|---|
Molecular Weight |
288.0 g/mol |
IUPAC Name |
N-butyl-3,4,5,6-tetrachloropyridin-2-amine |
InChI |
InChI=1S/C9H10Cl4N2/c1-2-3-4-14-9-7(12)5(10)6(11)8(13)15-9/h2-4H2,1H3,(H,14,15) |
InChI Key |
KUHPJFOLZMGVQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C(C(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















